CGA 47-70
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
RILSILRHQNLLKELQDLALQGAK |
Origin of Product |
United States |
Detailed Research Findings on Cga 47 70
Specific research into the biological activities of the Chromogranin A fragment corresponding to residues 47-70 has revealed intriguing properties. One notable finding indicates that a Chromogranin A-derived fragment (CGA 47-70) demonstrates significant inhibition of NF-kappa B and AP-1 transcriptional activities. dntb.gov.ua NF-kappa B and AP-1 are transcription factors that play critical roles in regulating gene expression involved in inflammation, immune responses, cell proliferation, and apoptosis. The ability of this compound to inhibit these pathways suggests a potential role in modulating inflammatory or growth-related processes.
Furthermore, studies utilizing rhodamine-labelled bovine CgA(47-70) have investigated its interaction with the arterial wall. researchgate.netnih.gov These studies observed that Rh-bCgA(47-70) stained the smooth muscle compartment of the arterial wall, indicating its ability to associate with or penetrate these cells. researchgate.netnih.gov While a closely related bovine peptide, CgA(47-66) (chromofungin), was shown to reduce intracellular calcium in rat cerebral artery studies without causing vasodilation, these findings highlight the potential for CgA fragments within this region to influence vascular smooth muscle cell function. researchgate.netnih.gov It is important to note that species differences in the sequence and activity of CgA-derived peptides can exist. researchgate.netnih.gov
Although the precise sequence of human this compound was not explicitly found in the consulted literature, the reported activities of a fragment corresponding to this region underscore its biological relevance. The inhibition of NF-kappa B and AP-1 activities points towards a potential role in modulating gene expression and cellular signaling pathways. The interaction with arterial smooth muscle suggests a possible involvement in vascular regulation.
Further detailed research is required to fully characterize the human this compound peptide, including its exact amino acid sequence, its production and regulation in various tissues, its specific receptor targets, and its complete spectrum of biological activities in human physiology.
Table 1: Observed Activities of this compound and Related Fragments
| Peptide Fragment | Source Species | Observed Activity | Reference |
| This compound | Not specified | Inhibition of NF-kappa B and AP-1 transcriptional activities | dntb.gov.ua |
| bCgA(47-70) (labelled) | Bovine | Staining of arterial smooth muscle compartment | researchgate.netnih.gov |
| bCgA(47-66) (chromofungin) | Bovine | Reduced intracellular calcium in rat cerebral artery; no vasodilation | researchgate.netnih.gov |
Scope and Research Trajectories Pertaining to Cga 47 70
Cellular and Tissue-Specific Production of Chromogranin A
Chromogranin A is widely expressed across the diffuse neuroendocrine system. It is primarily synthesized in and stored within the dense-core secretory granules of various endocrine and neuroendocrine cells. Tissues with significant CgA production include the adrenal medulla, pancreatic islets (particularly beta cells), the gastrointestinal tract's enterochromaffin-like cells, the pituitary gland, parathyroid glands, thyroid gland's parafollicular C cells, and neurons within the peripheral and central nervous systems elsevier.eswikipedia.orgnih.govwikidoc.orgbiocare.net. CgA is also found in neuroendocrine differentiation cells in tissues like the prostate, spleen, thymus, heart, breast, and placenta, as well as in neutrophils at inflammatory sites elsevier.es. The gene encoding human CgA, CHGA, is located on chromosome 14q32 nih.govmdpi.comfrontiersin.org.
The ubiquitous presence of CgA in these tissues underscores its fundamental role in the neuroendocrine system, often serving as a co-storage and co-release protein with hormones and neurotransmitters nih.govwikidoc.orgmdpi.complos.orgnih.govaacrjournals.orgfrontiersin.org.
Enzymatic Processing Pathways Leading to this compound Formation
Chromogranin A functions as a prohormone, undergoing post-translational proteolytic cleavage within the secretory pathway to generate a spectrum of functional peptides nih.govwikidoc.orgmdpi.comfrontiersin.orgplos.orgfrontiersin.org. This processing occurs primarily within immature and mature secretory granules mdpi.com. The formation of this compound, like other CgA-derived peptides, is a result of the action of specific proteolytic enzymes.
Key enzymes involved in the processing of CgA include prohormone convertases (PCs), particularly PC1/3 and PC2, and the cysteine protease cathepsin L mdpi.complos.orgnih.govfrontiersin.orgnih.govoup.com. These enzymes cleave CgA at specific recognition sites, often dibasic amino acid residues mdpi.comfrontiersin.org. The pattern and extent of CgA processing can vary depending on the tissue and the specific complement of processing enzymes present nih.govoup.com.
While many CgA-derived peptides like vasostatin, pancreastatin (B1591218), and catestatin (B549398) have been extensively studied and mapped to specific amino acid ranges within the CgA sequence mdpi.comfrontiersin.orgplos.org, specific details regarding the enzymatic steps directly leading to the formation of a peptide precisely corresponding to this compound are less comprehensively documented in the provided search results. However, a study investigating the interaction of bovine CgA-derived peptides with the rat posterior cerebral artery specifically examined a fragment denoted as bCgA(47-70) nih.gov. This suggests that proteolytic cleavage can occur to yield a peptide encompassing this region. Notably, chromofungin (B1577492), another CgA-derived peptide with antifungal properties, corresponds to the sequence CgA 47-66 mdpi.comfrontiersin.org, indicating that the 47-70 region is closely related to or overlaps with known cleavage products. The presence of bCgA(47-70) implies cleavage sites exist that would liberate this fragment, likely involving the prohormone convertases or other granule-associated proteases active in the specific cellular context where it is produced mdpi.complos.orgnih.govoup.com.
Secretion Dynamics and Distribution of this compound
This compound, as a peptide derived from Chromogranin A, is released from neuroendocrine cells via the regulated secretory pathway. Following its formation within secretory granules through enzymatic processing, it is stored alongside intact CgA and other granule contents nih.govwikidoc.orgmdpi.complos.orgnih.govaacrjournals.orgfrontiersin.org. Upon appropriate stimulation, these granules fuse with the plasma membrane, releasing their contents, including CgA and its derived peptides like this compound, into the extracellular space nih.govmdpi.comnih.govaacrjournals.org.
The secretion of CgA and its fragments is often co-regulated with the release of hormones and neurotransmitters specific to the producing cell type nih.govnih.govfrontiersin.org. For instance, CgA is co-released with catecholamines from adrenal chromaffin cells and with insulin (B600854) from pancreatic beta cells nih.govfrontiersin.org.
Once secreted, CgA and its derived peptides can enter the bloodstream or act locally in a paracrine or autocrine manner wikidoc.orgnih.govfrontiersin.org. The distribution of this compound within the body would therefore reflect the tissues from which its precursor, CgA, is secreted. The study mentioning bCgA(47-70) examined its interaction with the rat posterior cerebral artery, suggesting potential distribution to the vasculature nih.gov.
Research findings on the secretion dynamics and specific distribution of this compound as an isolated peptide are limited in the provided information. However, studies on other CgA-derived peptides indicate that they can circulate in the plasma and exert biological effects at distant sites nih.govfrontiersin.org. The concentration of CgA and its fragments in circulation can be influenced by various physiological and pathological conditions, particularly those affecting neuroendocrine tissues elsevier.esnih.govfrontiersin.orgnih.govnih.govlabcorp.com.
Biological Activities and Functional Roles of Cga 47 70
Immunomodulatory Functions of CGA 47-70
Research into the immunomodulatory functions of this compound is not extensively documented in the provided search results. Chromogranin A and its derivatives are known to influence the immune system, with some peptides demonstrating pro- or anti-inflammatory effects and antimicrobial activities. nih.govnih.gov For instance, chromofungin (B1577492) (CgA(47-66)), a peptide overlapping with the this compound sequence, has been reported to possess antimicrobial properties and influence macrophage function. nih.govnih.gov However, specific studies focusing on the direct impact of the this compound sequence on neutrophil activation or broader innate immune system modulation were not identified in the consulted literature.
Influence on Neutrophil Activation and Response
Specific research detailing the influence of this compound on neutrophil activation and response is not available within the provided search results. General mechanisms of neutrophil activation involve inflammatory cytokines, bacterial products, and complement factors. nih.govmdpi-res.com While Chromogranin A itself has been implicated in inflammatory processes, the precise role of the this compound fragment in modulating neutrophil activity requires further investigation.
Role in Innate Immune System Modulation
The specific role of this compound in modulating the innate immune system is not clearly defined in the examined literature. The innate immune system is the body's first line of defense, involving components like macrophages and natural killer cells, and pathways such as the cGAS-STING pathway, which are crucial for recognizing pathogens and initiating immune responses. While CgA-derived peptides, including chromofungin (CgA(47-66)), have been shown to interact with immune cells and pathways nih.govnih.govnih.gov, direct evidence demonstrating the specific role of the this compound sequence in these processes was not found.
Vasoactive Properties and Cardiovascular System Interactions
Studies investigating the vasoactive properties of Chromogranin A-derived peptides have provided some insights into the potential interactions of sequences within the 47-70 region with the cardiovascular system, particularly vascular smooth muscle.
Effects on Arterial Tone and Contractility
Studies using bovine Chromogranin A peptides have explored their effects on arterial tone and intracellular calcium levels in rat cerebral arteries. While bovine CgA(47-66) was studied for its effects on arterial tone and intracellular calcium, neither bCgA(47-70) nor bCgA(47-66) demonstrated vasodilator or constrictor responses at certain pressure ranges (60-150 mm Hg) in this model. nih.gov Bovine CgA(47-66) was observed to reduce intracellular calcium without modifying the myogenic response. These findings suggest that while peptides in this region can interact with vascular elements and influence intracellular calcium, they may not exert direct vasodilator effects in all vascular beds or species.
Interaction with Vascular Smooth Muscle Elements
Research indicates that peptides within the this compound region can interact directly with vascular smooth muscle. Fluorescence microscopy studies using rhodamine-labelled bovine CgA(47-70) demonstrated staining of the smooth muscle compartment in the rat posterior cerebral artery. nih.gov This suggests a direct interaction or binding of the peptide to components within the vascular smooth muscle layer. In contrast, staining of the endothelial layer was not observed with bCgA(47-70). nih.gov The interaction with vascular smooth muscle is further supported by the observation that bovine CgA(47-66) reduced intracellular calcium in this tissue.
Broader Physiological Implications (Excluding Human Clinical Outcomes)
Information on the broader physiological implications of this compound, excluding human clinical outcomes, is limited in the available search results. As a fragment of Chromogranin A, which is widely distributed in the neuroendocrine system, this compound could potentially be involved in various physiological processes. However, specific research delineating these broader roles for the isolated this compound peptide sequence in non-human biological systems was not found. The antimicrobial activity reported for the overlapping peptide chromofungin (CgA(47-66)) could be considered a physiological implication related to host defense. nih.govnih.gov
Compound Information
| Compound Name | PubChem CID/SID | Notes |
| This compound | Not available | Specific CID for this sequence not found. |
| Chromofungin | 26684380 (SID) | Corresponds to CgA(47-66). nih.gov |
| bCgA(47-70) | Not available | Specific CID for this sequence not found. |
| bCgA(47-66) | Not available | Specific CID for this sequence not found. |
Data Tables
Based on the available data, a detailed interactive data table with quantitative research findings specifically for this compound's biological activities is not feasible due to the limited direct information on this precise sequence. The provided research focuses on related peptides like bCgA(47-70) and CgA(47-66) and primarily describes qualitative interactions (staining) and general effects (calcium reduction, lack of vasodilation) rather than presenting extensive quantitative data suitable for a comprehensive table structure across the specified biological activities.
However, we can summarize the key findings regarding vascular interaction:
| Peptide | Tissue/Model | Observation | Source |
| Rh-bCgA(47-70) | Rat posterior cerebral artery | Stained smooth muscle compartment | nih.gov |
| Rh-bCgA(47-70) | Rat posterior cerebral artery | Did not stain endothelial layer | nih.gov |
| bCgA(47-66) | Rat posterior cerebral artery | Reduced intracellular calcium | |
| bCgA(47-66) | Rat posterior cerebral artery | Did not modify myogenic response | |
| bCgA(47-66) | Rat cerebral artery | No vasodilator effects (60-150 mm Hg) | nih.gov |
Contributions to Neuroendocrine Signaling
Chromogranin A is a key component of the neuroendocrine system, being co-stored and co-released with hormones and neurotransmitters from secretory granules. wikipedia.orguniprot.org Its presence in neuroendocrine cells and its release under stress conditions highlight its involvement in neuroendocrine signaling pathways. uniprot.orgfrontiersin.org CgA-derived peptides are known to modulate neuroendocrine function, often exerting inhibitory effects on the release of hormones and neurotransmitters from the cells that produce them (autocrine or paracrine effects). wikipedia.orgnih.gov
While specific research focusing solely on the direct contribution of the this compound fragment to neuroendocrine signaling is limited in the provided literature, studies on related fragments and the parent protein offer insights. Chromogranin A itself is involved in regulating catecholamine release from chromaffin cells and noradrenergic neurons. uniprot.org This regulatory role is a significant aspect of neuroendocrine signaling. Given that this compound is a part of this larger protein, it is plausible that it may contribute to these modulatory effects, either directly or as an intermediate in the generation of other active peptides. The involvement of CgA in the hypothalamic-pituitary-adrenal (HPA) axis response to stress further underscores its connection to neuroendocrine signaling, and its fragments may play a role in fine-tuning this response.
Potential Involvement in Systemic Inflammatory Processes
Chromogranin A and its derived peptides have been increasingly recognized for their roles in the immune system and inflammatory responses. wikipedia.orgnih.govfrontiersin.orgnih.gov The effects of these peptides can be complex and sometimes antagonistic, depending on the specific fragment and the context of the inflammatory process. wikipedia.orgfrontiersin.org
Research on Chromofungin (CgA 47-66), a peptide closely related to this compound, has demonstrated its involvement in inflammatory processes. Chromofungin has been shown to be downregulated in individuals with active ulcerative colitis. nih.gov Furthermore, in vitro studies indicate that Chromofungin can suppress pro-inflammatory macrophage function by inhibiting NF-κB signaling. nih.gov This suggests that the peptide fragment encompassing the 47-66 region of CgA, and potentially the 47-70 region, may possess anti-inflammatory properties.
Structural Functional Analysis and Comparative Peptidomics of Cga 47 70
Comparative Analysis with Related Chromogranin A Fragments
Chromogranin A gives rise to numerous bioactive peptides through precise proteolytic processing. uniprot.org These fragments, including vasostatin I (CgA 1-76), vasostatin II (CgA 1-113), chromofungin (B1577492) (CgA 47-66), pancreastatin (B1591218) (CgA 250-301), catestatin (B549398) (CgA 352-372), and others, exhibit a broad spectrum of regulatory activities that often have opposing effects, contributing to the complex role of CgA in maintaining homeostasis. nih.govuniprot.orgwikipedia.org
Structural Homologies and Sequence Divergences
The N-terminal region of CgA, from which fragments like vasostatin I, vasostatin II, and chromofungin are derived, is known to be highly conserved across vertebrate species. nih.govwikipedia.org Chromofungin (CgA 47-66) is an active 20-amino acid domain located within both vasostatin I and vasostatin II. nih.govwikipedia.org This nested relationship highlights a degree of structural homology, as the sequence of chromofungin is contained within the larger vasostatin peptides.
The amino acid sequence of human CgA 47-66 (chromofungin) is RILSILRHQNLLKELGLSQE. A shorter fragment, CgA 47-60, has the sequence RILSILRHQNLLKE. While the precise sequence for human CgA 47-70 is not explicitly detailed in the search results, the bovine CgA(47-70) has been studied, suggesting potential sequence variations in the extended region (residues 67-70) compared to the human sequence. The high conservation of the N-terminal domain, particularly the region encompassing chromofungin, suggests that the core structural elements responsible for its key functions are likely preserved across species, despite minor sequence divergences in the flanking regions.
Differential Bioactivities Among Chromogranin A-Derived Peptides
The biological activities of CgA-derived peptides are remarkably diverse and often antagonistic. nih.govuniprot.orgwikipedia.org This functional diversity underscores the importance of regulated CgA processing in fine-tuning physiological responses. While peptides like catestatin and vasostatin I are generally considered anti-inflammatory and involved in processes like M2 macrophage polarization and downregulation of pro-inflammatory cytokines, pancreastatin has been reported to stimulate pro-inflammatory M1 macrophage polarization and Th1 lymphocyte responses. nih.gov
Chromofungin (CgA 47-66), a key peptide within the this compound region, is recognized for its potent antimicrobial and antifungal activities. It interacts with microbial cell walls, crosses the plasma membrane, and inhibits intracellular targets like calcineurin. Additionally, CgA 47-66 has demonstrated dose-dependent antinociceptive effects at lower concentrations in rat models.
In contrast, other CgA fragments like vasostatins I and II are known for their vasorelaxant and cardiosuppressive properties. uniprot.org Pancreastatin is primarily associated with the inhibition of insulin (B600854) secretion. nih.govwikipedia.org This functional divergence, summarized in the table below, illustrates how different cleavage products from the same precursor protein, CgA, can exert distinct and sometimes opposing biological effects.
| CgA-Derived Peptide | Amino Acid Range (Human) | Key Bioactivities |
| Vasostatin I | 1-76 | Vasorelaxant, Cardiosuppressive, Anti-inflammatory, Antimicrobial nih.govuniprot.org |
| Vasostatin II | 1-113 | Vasorelaxant, Cardiosuppressive nih.govuniprot.org |
| Chromofungin | 47-66 | Antimicrobial, Antifungal, Antinociceptive (low dose) |
| Pancreastatin | 250-301 | Inhibits insulin secretion, Pro-inflammatory nih.govwikipedia.org |
| Catestatin | 352-372 | Inhibits catecholamine release, Antihypertensive, Antimicrobial, Anti-inflammatory nih.govuniprot.org |
| WE-14 | 324-337 | Modulates histamine (B1213489) release, Auto-antigen nih.gov |
| Serpinin | 411-436 (human 403-428) | Regulates granule biogenesis, Protects against oxidative stress nih.gov |
Note: Amino acid ranges may vary slightly depending on the species and specific reference.
Identification of Active Domains and Critical Residues within this compound
Research into the functional domains of this compound, particularly within the chromofungin sequence (47-66), has aimed to pinpoint the regions and specific amino acids crucial for its biological activities. Chromofungin is described as an active 20-amino acid domain within vasostatin I and II. nih.govwikipedia.org Its antifungal activity is well-established, and studies have explored its interaction with microbial membranes and intracellular targets.
The antinociceptive effects observed with CgA 47-66 at low doses in rats suggest an interaction with specific receptors or pathways involved in pain modulation. The reversal of this effect by a corticotropin-releasing factor (CRF) antagonist indicates that CRF receptors are likely involved in the mechanism triggered by this peptide. This suggests that certain residues within the 47-66 sequence may be critical for binding to or activating CRF receptors.
Furthermore, chromofungin is noted to contain a highly conserved domain within vasostatin-1. wikipedia.org This conserved region likely contributes to its fundamental biological roles, such as antimicrobial activity. While specific critical residues within the 47-70 sequence responsible for each observed activity (antimicrobial, antinociceptive, interaction with vascular tissue) are not exhaustively detailed in the provided sources, the focus on the 47-66 region as a key active domain (chromofungin) and the implication of CRF receptors in its antinociceptive effect highlight areas of functional significance.
Species-Specific Variations in this compound Bioactivity Profiles
Species-specific differences in the structure and bioactivity of CgA-derived peptides have been observed, particularly within the N-terminal domain. A study investigating the vasoactivity of homologous rat and bovine peptides in the rat posterior cerebral artery found significant species differences.
Specifically, rhodamine-labelled bovine CgA(47-70) was shown to stain the smooth muscle compartment of the rat cerebral artery, whereas bovine CgA(7-40) did not. Analogously, bovine CgA(47-66) (chromofungin), but not bovine CgA(7-40), reduced intracellular calcium levels in this model, although neither peptide modified the myogenic response. In contrast, a rat CgA peptide (rCgA(7-57)), which is 87% homologous to bovine vasostatin I (bCgA(1-76)), evoked a significant delay in the onset of forced dilatation at high pressure, unlike the bovine peptides bCgA(1-40), bCgA(7-40), and bCgA(47-66).
These findings indicate that even within highly homologous regions of CgA, the biological effects can vary depending on the species from which the peptide is derived and the species in which its activity is tested. The observed differences in smooth muscle staining and intracellular calcium reduction between bovine CgA(47-70)/CgA(47-66) and other bovine/rat fragments in the rat cerebral artery model underscore the importance of considering species-specific variations when studying the functional profiles of CgA-derived peptides. These variations could be attributed to subtle differences in amino acid sequence, post-translational modifications, or differential interactions with species-specific receptors or signaling pathways.
| Peptide | Species | Tested System | Observed Effect | Reference |
| bCgA(47-70) | Bovine | Rat posterior cerebral artery | Stained smooth muscle, no effect on endothelium | |
| bCgA(47-66) | Bovine | Rat posterior cerebral artery | Reduced intracellular calcium in smooth muscle, no modification of myogenic response | |
| bCgA(7-40) | Bovine | Rat posterior cerebral artery | Did not stain endothelium or smooth muscle, no effect on intracellular calcium or myogenic response | |
| rCgA(7-57) | Rat | Rat posterior cerebral artery | Delayed onset of forced dilatation at high pressure | |
| hCgA(47-66) | Human | Rats (acetic acid writhing) | Antinociceptive (low dose), Pronociceptive (high dose) | |
| hCgA(47-66) | Human | Microorganisms | Antimicrobial, Antifungal |
Note: bCgA = bovine Chromogranin A, rCgA = rat Chromogranin A, hCgA = human Chromogranin A.
Methodological Approaches in Cga 47 70 Research
In Vitro Cellular and Biochemical Assay Systems
In vitro systems are fundamental to investigating the interactions of compounds like CGA 47-70 at the cellular and molecular levels. These approaches allow for controlled environments to assess direct effects and mechanisms.
Enzyme-Linked Immunosorbent Assays (ELISA) are utilized in the study of polypeptides, including those encompassing sequences like this compound, for the quantification of their expression levels. ELISA can be employed with specific antibodies to detect and quantify the presence of the target polypeptide in biological samples or cell lysates. This technique is valuable for confirming the successful expression of engineered peptides in cell culture systems. However, specific quantitative data derived from ELISA for this compound itself, such as expression levels under varying conditions or in different cell types, is not detailed in the examined search results.
Cell Culture Models for Receptor Binding and Signaling Studies
Ex Vivo Organ Perfusion Models
Ex vivo organ perfusion models provide a bridge between in vitro studies and in vivo complexity, allowing for the assessment of a compound's effects on isolated, functional organs.
Information regarding the application of isolated and perfused heart preparations, such as the Langendorff model, in research specifically involving this compound is not available in the conducted searches. Therefore, detailed research findings or methodologies concerning the effects of this compound on cardiac function in ex vivo heart models cannot be provided based on the current information.
Similarly, specific studies utilizing isolated vascular tissue preparations, such as those conducted with an arteriograph to assess vascular reactivity or tone in the presence of this compound, were not found in the performed searches. Consequently, detailed methodological descriptions or research findings from the application of arteriography or similar isolated vascular tissue studies to this compound are not available.
Molecular and Imaging Techniques
Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
Real-Time Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR), is a widely used technique for quantifying gene expression levels by measuring the amount of specific RNA transcripts in a sample. embrapa.braai.org This method involves reverse transcribing RNA into complementary DNA (cDNA) and then amplifying the cDNA using PCR while simultaneously measuring the accumulation of PCR product in real-time using fluorescent dyes or probes. embrapa.braai.org The technique allows for the relative or absolute quantification of mRNA levels, providing insights into gene activity under different conditions. embrapa.braai.org
Based on the conducted search, no specific research findings were identified that utilize RT-PCR for gene expression analysis directly in the context of a chemical compound explicitly coded as "this compound". While RT-PCR is a standard technique in molecular biology research, its application in studies involving a compound with this specific designation was not found within the scope of the search results.
Fluorescence Microscopy for Subcellular Localization and Interaction Studies
Fluorescence microscopy is a powerful technique employed to visualize the distribution and interaction of molecules within cells and tissues. nih.govmdpi-res.com It relies on the use of fluorophores, which are molecules that absorb light at a specific wavelength and emit light at a longer wavelength. nih.gov By attaching fluorophores to specific molecules of interest, researchers can determine their subcellular localization and observe their dynamic behavior and interactions within living or fixed samples. nih.govmdpi-res.com
One relevant study examined the interaction of rhodamine (Rh)-labelled bCgA(47-70) with elements of the arterial wall using fluorescence microscopy. nih.gov This study focused on a peptide fragment corresponding to amino acids 47-70 of bovine Chromogranin A (bCgA). nih.gov The findings indicated that Rh-bCgA(47-70) stained the smooth muscle compartment of the rat posterior cerebral artery but did not stain the endothelial layer. nih.gov This suggests a specific interaction or binding of this peptide fragment with components of the smooth muscle tissue. Another peptide fragment, Rh-bCgA(7-40), did not show similar staining of the smooth muscle compartment in this study. nih.gov
While this research provides insight into the behavior of a specific peptide fragment denoted by a sequence range similar to "47-70" within the context of a larger protein (Chromogranin A), it does not provide information about a general chemical compound uniquely identified as "this compound". Nevertheless, this example illustrates how fluorescence microscopy can be applied to study the localization and interaction of specific molecular entities, including peptide fragments, within biological structures.
Due to the limited specific information available in the search results regarding a chemical compound uniquely identified as "this compound" and its investigation using the specified methodologies, it is not possible to provide detailed research findings or construct data tables directly related to this subject as a distinct chemical entity.
Compound Names and PubChem CIDs
Advanced Research Perspectives and Future Directions for Cga 47 70
Elucidating Novel Signaling Pathways and Interacting Partners
Future research on CGA 47-70 should prioritize the comprehensive elucidation of the signaling pathways it influences and the identification of its direct interacting partners. The context in which this compound appears, associated with modified nucleic acids designed to express functional molecules like antimicrobial peptides (AMPs), suggests its involvement in pathways related to host-microbe interactions and immune modulation nih.gov. Research could focus on how the expression or presence of molecules linked to this compound affects cellular signaling cascades involved in antimicrobial defense or other relevant biological processes.
Identifying protein-binding partners is a crucial step in understanding the molecular function of any compound or peptide. Given the potential peptide nature suggested by the sequence RILSILRHONLLKELODLALOGA associated with this compound in some contexts, pull-down assays, co-immunoprecipitation coupled with mass spectrometry, and yeast two-hybrid screens could be employed to find interacting proteins within relevant cell types or biological systems nih.gov. Furthermore, investigating whether this compound or its associated functional molecules agonize specific biological pathways, such as those modulating antibacterial activity, represents a key area for future study nih.gov. Understanding these interactions and affected pathways is fundamental to defining the compound's biological role and therapeutic potential.
Development of Advanced In Silico and In Vitro Models for Predictive Research
The development of advanced in silico and in vitro models is essential for predicting the behavior, activity, and potential interactions of this compound and its related constructs. In silico approaches, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, could be utilized to predict potential binding sites on target proteins or to optimize the design of associated modified nucleic acids or peptides nih.gov. While specific in silico models for this compound were not detailed in the search results, the broader field of engineered nucleic acids and peptide research heavily relies on these computational tools for predictive analysis and rational design.
In parallel, developing sophisticated in vitro models is crucial for validating in silico predictions and studying the functional effects of this compound. This could involve utilizing human cell lines, including keratinocytes and fibroblasts, as mentioned in related research contexts, to study the expression and activity of molecules linked to this compound nih.gov. Implementing systematic anti-bacterial assays using panels of microorganisms would allow for the determination of bacteriostatic or bactericidal effects at varying concentrations, providing valuable data for understanding potency and spectrum of activity nih.gov. Advanced in vitro models could also incorporate 3D cell cultures or organ-on-a-chip systems to better mimic the complexity of in vivo environments for more accurate predictive research.
Integration of Multi-Omics Data for Comprehensive Understanding of this compound Functionality
A comprehensive understanding of this compound's functionality will necessitate the integration of multi-omics data. Given its association with modified nucleic acids, transcriptomic analysis (RNA sequencing) could reveal how the introduction or expression of this compound-related constructs affects global gene expression profiles within host cells nih.gov. Proteomic studies, using techniques like mass spectrometry, would be critical for identifying the proteins expressed from modified mRNA and quantifying changes in protein abundance or post-translational modifications induced by this compound or its associated molecules nih.gov.
Furthermore, integrating metabolomic data could provide insights into how this compound influences cellular metabolic pathways. Lipidomics and glycomics might also be relevant depending on the nature of the functional output associated with this compound nih.gov. By integrating these diverse data sets – genomics (if applicable to modifications), transcriptomics, proteomics, and metabolomics – researchers can build a holistic picture of the molecular events triggered by this compound, identify key nodes in affected networks, and gain a deeper understanding of its biological impact and functionality. This integrated approach is vital for uncovering complex mechanisms that cannot be fully appreciated by examining individual molecular layers in isolation.
Q & A
Q. What are the foundational methodologies for characterizing the physicochemical properties of CGA 47-70?
To ensure reproducibility, researchers should adopt standardized protocols for physicochemical characterization. For novel compounds like this compound, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for structural elucidation and purity assessment. Experimental details (e.g., solvent systems, temperature controls) must align with guidelines for reporting new compounds, including full spectral data and purity thresholds (≥95%) .
Q. How should researchers design initial stability studies for this compound under varying environmental conditions?
Stability testing requires a factorial design to assess interactions between temperature, humidity, and light exposure. For example, accelerated stability studies might involve storing this compound samples at 40°C/75% relative humidity for 3–6 months, with periodic HPLC analysis to monitor degradation products. Control groups must be included to isolate variables, and data should be analyzed using time-series models .
Q. What are the best practices for synthesizing this compound in a laboratory setting?
Synthesis protocols should prioritize scalability and reproducibility. Detailed step-by-step procedures (e.g., reaction temperatures, catalyst ratios) must be documented, and intermediates should be characterized at each stage. For novel synthetic routes, researchers must compare yields and purity metrics against established methods, citing deviations in supplementary materials .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be systematically resolved?
Contradictions often arise from variability in assay conditions or sample preparation. Researchers should employ meta-analysis frameworks to harmonize datasets, controlling for variables like cell line specificity, dosage ranges, and incubation times. Triangulating results across multiple assays (e.g., in vitro, in silico) and applying statistical models (e.g., Bayesian inference) can identify confounding factors .
Q. What experimental strategies optimize the detection of low-abundance metabolites derived from this compound?
Advanced metabolomic workflows, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards, enhance sensitivity. Researchers should validate detection limits through spike-and-recovery experiments and use orthogonal methods (e.g., NMR) to confirm metabolite structures. Data processing tools like XCMS Online or METLIN are recommended for peak alignment and annotation .
Q. How can computational modeling improve the prediction of this compound’s interaction with target proteins?
Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) trajectories (e.g., GROMACS) provide insights into binding affinities and conformational changes. Researchers must validate predictions with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-referencing results with databases like PDB or ChEMBL ensures robustness .
Methodological Guidelines Table
Key Considerations for Data Reporting
- Reproducibility : Document instrument calibration, raw data repositories, and software versions (e.g., NMR spectrometer model, HPLC column lot) .
- Ethical Compliance : Adhere to institutional review protocols for biological studies and declare conflicts of interest in supplementary materials .
- Data Contradictions : Use funnel plots or sensitivity analysis to address publication bias in meta-studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
